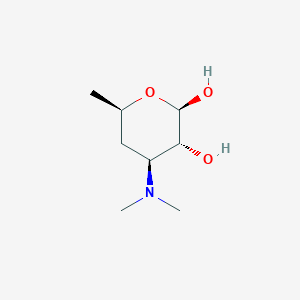

beta-D-Desosamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYWWAGVGBSJDL-ULAWRXDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57794-18-0 | |

| Record name | beta-D-Desosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-DESOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6AY7TCI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Desosamine Vs. Cladinose Erythromycin Vs. Clarithromycin :clarithromycin, a Widely Used Semi Synthetic Macrolide, is a Derivative of Erythromycin That Features Cladinose 2,6 Dideoxy 3 C Methyl 4 O Methyl L Lyxo Hexopyranose in Place of β D Desosamine. Cladinose Differs Structurally by Possessing Methoxy Groups at the C 2 and C 4 Positions and Lacking the C 3 Amino Group Present in Desosamine.

Impact on Potency and Spectrum: While both sugars confer potent antibacterial activity, the distinct substitution pattern of cladinose (B132029) contributes to clarithromycin's enhanced acid stability and a broader spectrum of activity. Clarithromycin (B1669154) demonstrates improved efficacy against certain Gram-negative bacteria and Helicobacter pylori, as well as against the Mycobacterium avium complex, compared to erythromycin (B1671065). This expanded spectrum is a result of both the macrolactone ring modification and the properties of the cladinose sugar.

Ribosomal Binding and Mechanism: Although the C-3 dimethylamino group of desosamine (B1220255) is recognized as a primary binding determinant to the ribosome, the cladinose moiety in clarithromycin also interacts with the ribosomal binding site, albeit potentially through different modes or with altered affinity. Studies suggest that the C-2 methoxy (B1213986) group on cladinose may play a role in influencing interactions with efflux pumps or conferring resistance to certain ribosomal RNA methylation enzymes, such as Erm methyltransferases. These enzymes are a common mechanism of resistance against erythromycin, and the C-2 methoxy group may help overcome such resistance, thereby broadening the macrolide's spectrum.

Pharmacokinetic and Stability Differences: The presence of methoxy groups at C-2 and C-4 in cladinose renders the glycosidic linkage more resistant to acid hydrolysis. This increased chemical stability translates to improved oral bioavailability and more favorable pharmacokinetic profiles for clarithromycin when compared to erythromycin.

Structural and Mechanistic Elucidation of β D Desosamine S Biological Significance

Molecular Interactions with Bacterial Ribosomal RNA

β-D-Desosamine's primary role in antibacterial activity is mediated through its interactions with the bacterial 50S ribosomal subunit. These interactions are critical for the efficacy of macrolide antibiotics, which utilize desosamine (B1220255) as a key structural element for binding and function.

Macrolide antibiotics, including those containing β-D-Desosamine, bind to a specific site within the 50S ribosomal subunit, primarily located in the peptidyl transferase center (PTC) region and extending into the nascent peptide exit tunnel (NPET) wikipedia.orgmdpi.comresearchgate.net. This binding site is largely composed of 23S rRNA nucleotides researchgate.netmdpi.com. The desosamine sugar moiety is consistently found to be involved in stabilizing the antibiotic's position within this pocket, often orienting towards the PTC nih.govpnas.organnualreviews.org.

A hallmark of β-D-Desosamine's interaction with the ribosome is its ability to form critical hydrogen bonds with specific 23S rRNA nucleotides. The 2′-hydroxyl group of the desosamine sugar is particularly important, forming hydrogen bonds with adenine (B156593) residues A2058 and A2059 in the E. coli numbering system nih.govpnas.orgplos.orgacs.orgfrontiersin.orgfrontiersin.orgnih.gov. Specifically, the 2′-OH group of desosamine can form hydrogen bonds with the N1 and N6 atoms of A2058, and the N6 atom of A2059 nih.govplos.orgnih.gov. These interactions are vital for stabilizing the macrolide's binding to the ribosome and are a primary target for bacterial resistance mechanisms, such as the methylation of A2058 by Erm methyltransferases, which disrupts these hydrogen bonds researchgate.netnih.govasm.org. Additionally, the 3′-dimethylamino moiety of desosamine can form a salt bridge with the phosphate (B84403) group of G2505 plos.org.

The presence of β-D-Desosamine influences the conformational dynamics of both the antibiotic and the ribosome within the NPET. Macrolides, including desosamine-containing compounds, bind within this tunnel, physically obstructing the passage of nascent polypeptide chains mdpi.commdpi.comnih.gov. The desosamine sugar often extends towards the PTC, contributing to this blockage by physically impeding the elongating polypeptide mdpi.com. The binding of macrolides can also induce subtle conformational changes in rRNA nucleotides, such as A2058 and A2059, which further stabilize the antibiotic's position and enhance its inhibitory effect mdpi.com. The specific placement and flexibility of the desosamine moiety are crucial for accommodating the macrolide within the tunnel and for its mechanism of action, which involves modulating translation rather than simply blocking protein synthesis globally nih.gov.

Biophysical Characterization of β-D-Desosamine-Containing Complexes

The detailed understanding of β-D-Desosamine's role in antibiotic-ribosome interactions has been largely derived from biophysical techniques, most notably X-ray crystallography.

X-ray crystallography has been instrumental in providing atomic-level resolution of macrolide antibiotics, including those with desosamine, bound to bacterial ribosomes mdpi.com. Studies have successfully co-crystallized various macrolides, such as erythromycin (B1671065), azithromycin (B1666446), and telithromycin, with the 50S ribosomal subunits from species like Haloarcula marismortui, Deinococcus radiodurans, Escherichia coli, and Thermus thermophilus mdpi.com. These high-resolution structures have revealed the precise locations of the binding sites within the NPET and elucidated the specific hydrogen bonding and hydrophobic interactions mediated by the desosamine sugar and other parts of the antibiotic molecule with conserved rRNA nucleotides like A2058 and A2059 researchgate.netmdpi.comnih.govannualreviews.orgmdpi.comacs.orgpnas.orgresearchgate.net. These structural insights are foundational for understanding macrolide resistance mechanisms and for the rational design of new antibiotics that can overcome such resistance.

Table 1: Key Interactions of β-D-Desosamine with Bacterial Ribosomes

| Interaction Type | Interacting Moiety (β-D-Desosamine) | Interacting rRNA Nucleotide(s) | Location in Ribosome | Significance |

| Hydrogen Bonding | 2′-OH group | A2058 (N1, N6), A2059 (N6) | Nascent Peptide Exit Tunnel (NPET) / PTC vicinity | Stabilizes antibiotic binding; crucial for inhibitory activity; target for resistance mutations (e.g., A2058G) researchgate.netnih.govpnas.orgplos.orgfrontiersin.orgfrontiersin.orgnih.gov |

| Hydrogen Bonding / Salt Bridge | 3′-dimethylamino group | G2505 (phosphate) | Nascent Peptide Exit Tunnel (NPET) | Contributes to binding stability plos.org |

| Hydrophobic Interactions | Sugar ring/alkyl groups | U2611, A2058, A2059 | Nascent Peptide Exit Tunnel (NPET) | Enhances overall binding affinity; fits into hydrophobic patches within the tunnel acs.orgnih.govacs.org |

| Steric Hindrance | Entire desosamine moiety | N/A | Nascent Peptide Exit Tunnel (NPET) | Physically obstructs the passage of nascent polypeptide chains, inhibiting protein synthesis mdpi.commdpi.comnih.gov |

Table 2: Representative Antibiotics Containing β-D-Desosamine

| Antibiotic Class | Examples | Primary Target Site | Key Interaction Moiety |

| Macrolides | Erythromycin | 50S Ribosomal Subunit (NPET/PTC) | Desosamine, Cladinose (B132029) |

| Azithromycin | 50S Ribosomal Subunit (NPET/PTC) | Desosamine | |

| Clarithromycin (B1669154) | 50S Ribosomal Subunit (NPET/PTC) | Desosamine, Cladinose | |

| Roxithromycin | 50S Ribosomal Subunit (NPET/PTC) | Desosamine, Cladinose | |

| Ketolides | Telithromycin | 50S Ribosomal Subunit (NPET/PTC) | Desosamine (modified) |

| Lincosamides | Clindamycin | 50S Ribosomal Subunit (PTC) | Desosamine derivative |

| Lincomycin | 50S Ribosomal Subunit (PTC) | Desosamine derivative |

Compound Name List:

β-D-Desosamine

Erythromycin

Azithromycin

Clarithromycin

Roxithromycin

Telithromycin

Clindamycin

Lincomycin

Structure Activity Relationship Sar Studies of β D Desosamine in Macrolide Antibiotics

Comparative SAR Analysis of β-D-Desosamine with Other Amino Sugars in Macrolide Structures

The structure-activity relationship (SAR) of macrolide antibiotics is significantly influenced by their attached sugar moieties. These sugars are not merely passive substituents but actively participate in the drug's interaction with the bacterial 50S ribosomal subunit, thereby modulating potency, spectrum of activity, and pharmacokinetic properties. Among the various amino sugars found in macrolides, β-D-desosamine holds a prominent position due to its presence in clinically vital compounds like erythromycin (B1671065) and azithromycin (B1666446). A comparative analysis with other amino sugars reveals critical insights into how structural variations impact biological efficacy.

β-D-Desosamine: Structure and SAR Significance

Comparative Analysis with Other Amino Sugars

Enzymatic and Biological Transformations Involving β D Desosamine

Glycosidic Cleavage Pathways

Glycosidic cleavage refers to the breakdown of the glycosidic bond that links the desosamine (B1220255) sugar to the macrolide aglycone. While acid hydrolysis can cleave these bonds, enzymatic pathways are of particular interest in biological contexts.

Degradation Studies of Macrolide Antibiotics Yielding β-D-Desosamine

The degradation of macrolide antibiotics can yield β-D-desosamine as a product. For instance, studies involving methomycin have shown that its glycosidic cleavage produces the aglycone methynolide (B1254734) and the basic sugar desosamine. wikipedia.org Similarly, research on azithromycin (B1666446) has indicated that cleavage of its desosamine moiety occurs alongside other transformations like phosphorylation and macrolactone ring hydrolysis. researchgate.net The desosamine sugar's attachment at the C-3 or C-5 position of the aglycone is a common feature in many macrolides, and its presence is critical for their bactericidal activity. wikipedia.orgwikipedia.org

Oxidative Degradation Products of Desosamine

While specific oxidative degradation pathways of isolated desosamine are less detailed in the provided search results, the broader context of macrolide metabolism includes oxidative modifications. For example, macrolide P450 mono-oxygenases can hydroxylate desosamine-linked structures, demonstrating that oxidative transformations can occur within the desosamine moiety or its attached aglycone. pnas.org Mass spectrometry analysis of oxidized erythromycin (B1671065) has shown fragments indicative of oxygen incorporation, though the precise position within the desosamine ring was not always determinable. researchgate.net

Role in Microbial Self-Resistance Mechanisms

Microorganisms have evolved sophisticated mechanisms to resist the effects of antibiotics, and desosamine plays a role in some of these strategies, particularly in macrolide-producing bacteria.

Investigation of β-Glucosylation as a Bacterial Protective Strategy

In macrolide-producing bacteria, such as Streptomyces species, glycosylation of macrolides serves as a self-resistance mechanism. Enzymes like macrolide glycosyltransferases, such as OleI and OleD, catalyze the transfer of sugars (e.g., glucose) to the 2'-hydroxyl group of the desosamine sugar. mcmaster.capnas.org This glycosylation inactivates the antibiotic by preventing its binding to the bacterial ribosome. pnas.org This mechanism is crucial for the bacterium's immunity against its own antibiotic products. pnas.org

Enzymatic Inactivation of β-D-Desosamine-Containing Macrolides by Bacterial Enzymes

Bacterial enzymes are a primary means of inactivating macrolide antibiotics, often targeting the desosamine moiety.

Characterization of Macrolide 2'-Phosphotransferases and Their Phosphorylation Activity on Desosamine

Macrolide 2'-phosphotransferases (MPHs) are a significant class of enzymes responsible for macrolide inactivation. These enzymes catalyze the transfer of a phosphate (B84403) group from GTP to the 2'-hydroxyl group of the desosamine sugar. nih.govuniquescientificpublishers.comfrontiersin.orgmcmaster.camcmaster.caresearchgate.netoup.comnih.govresearchgate.net This phosphorylation event alters the antibiotic's structure, rendering it unable to bind effectively to the bacterial 50S ribosomal subunit, thereby conferring resistance. nih.govresearchgate.netnih.govmdpi.com

Several MPH subtypes have been identified, including MPH(2')-I (encoded by mphA) and MPH(2')-II (encoded by mphB). MPH(2')-I preferentially inactivates 14-membered macrolides like erythromycin and roxithromycin, while MPH(2')-II can also modify 16-membered macrolides. mcmaster.camcmaster.ca These enzymes are widespread in various bacteria, including Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, and Gram-positive bacteria like Staphylococcus. nih.govnih.gov The activity of these enzymes is typically GTP-dependent. mcmaster.camcmaster.camcmaster.ca

Other mechanisms of enzymatic inactivation include macrolide esterases (Eres), which hydrolytically cleave the macrolactone ring, and macrolide glycosyltransferases, which add sugar moieties to the desosamine sugar. researchgate.netmcmaster.canih.gov

Data Table: Macrolide Inactivating Enzymes Targeting Desosamine

| Enzyme Class | Specific Enzyme Example(s) | Target Site on Desosamine | Mechanism of Action | Primary Substrates (Examples) | Resistance Conferral | References |

|---|---|---|---|---|---|---|

| Macrolide Phosphotransferases (MPHs) | MPH(2')-I (mphA) | 2'-hydroxyl group | Phosphorylation | Erythromycin, Roxithromycin, Telithromycin | Yes | nih.govuniquescientificpublishers.commcmaster.camcmaster.caoup.comnih.gov |

| MPH(2')-II (mphB) | 2'-hydroxyl group | Phosphorylation | Erythromycin, Azithromycin, Telithromycin | Yes | mcmaster.canih.govmcmaster.ca | |

| Macrolide Glycosyltransferases | OleI, OleD | 2'-hydroxyl group | Glycosylation | Oleandomycin, Erythromycin, Tylosin | Yes (self-resistance) | mcmaster.capnas.org |

Compound Name List

Future Research Directions and Translational Perspectives for β D Desosamine

Advanced Biosynthetic Pathway Engineering for Diversified Macrolide Scaffolds

Engineering the biosynthetic pathways responsible for β-D-Desosamine production offers a powerful strategy for creating novel macrolide scaffolds. By manipulating the genes encoding the enzymes involved in desosamine (B1220255) biosynthesis, researchers can introduce alternative sugar moieties or create modified desosamine structures. This approach has already demonstrated success in generating hybrid macrolides. For instance, strains of Streptomyces venezuelae have been engineered to produce macrolides glycosylated with non-native sugars such as TDP-D-olivose and TDP-L-rhamnose by replacing or introducing specific gene cassettes nih.govoup.comresearchgate.netdovepress.com. The inherent substrate flexibility of glycosyltransferases, such as DesVII, which can attach various aminosugars to different macrolactone aglycones, is a key enabler for this strategy oup.comresearchgate.netgenome.jppnas.orgnih.gov. Future efforts will likely focus on expanding the repertoire of attachable sugars and engineering pathways to produce novel desosamine analogs with specific modifications, thereby generating diverse libraries of macrolides for screening against resistant bacterial strains and other therapeutic targets.

| Engineered Sugar Moiety | Macrolide Scaffold | Resulting Hybrid Macrolide | Reference |

| TDP-D-olivose | 10-deoxymethynolide (B1237683) | Quinovose glycosylated 10-deoxymethynolide | nih.govoup.com |

| TDP-D-quinovose | Narbonolide | Olivose glycosylated narbonolide | nih.govoup.com |

| TDP-L-rhamnose | 10-deoxymethynolide | L-rhamnosyl-10-deoxymethynolide | researchgate.netdovepress.com |

| TDP-D-desosamine | Chemically synthesized macrolactam | Macrolactam analogues of YC-17 | umich.edu |

Integration of Computational Chemistry for Rational Drug Design and Optimization

Computational chemistry plays a pivotal role in understanding the molecular basis of macrolide antibiotic activity and guiding the design of new agents. Studies employing molecular dynamics simulations and structural analyses have elucidated how the desosamine moiety interacts with bacterial ribosomes, contributing significantly to the binding affinity and efficacy of macrolides like erythromycin (B1671065) mdpi.comnih.gov. These computational insights can be leveraged to predict the impact of structural modifications on drug-target interactions, thereby facilitating the rational design of desosamine-modified macrolides with improved potency, altered pharmacokinetic profiles, or enhanced resistance-breaking mechanisms. Furthermore, computational modeling can aid in optimizing the interaction of macrolides with cellular membranes and predicting their pharmacokinetic properties, accelerating the drug development process mdpi.com.

| Computational Method | Application in Desosamine/Macrolide Research | Key Findings/Insights | Reference |

| Molecular Dynamics (MD) Simulations | Understanding macrolide-ribosome binding | Elucidated desosamine's role in binding affinity and interactions with rRNA residues (e.g., G2505, A2058) | mdpi.comnih.gov |

| Conformational Analysis | Predicting drug-membrane interactions | Revealed desosamine and cladinose (B132029) moieties penetrate hydrophobic domains of lipid monolayers | mdpi.comnih.gov |

| Structure-Activity Relationship (SAR) Studies (Computational) | Optimizing drug design | Identified key structural features of desosamine and macrolide backbone for ribosomal interaction and activity | mdpi.comnih.gov |

| QSAR Modeling | Predicting biological activity | Correlating structural features with antibacterial potency and resistance profiles | mdpi.com |

Discovery and Characterization of Novel Enzymes Involved in β-D-Desosamine Metabolism

The biosynthesis of β-D-Desosamine involves a complex cascade of enzymatic reactions, each catalyzed by specific enzymes. Continued research into these enzymes, including structural and mechanistic studies, is crucial for unlocking their potential in synthetic biology and drug discovery. Key enzymes like DesI, a pyridoxal (B1214274) phosphate-dependent aminotransferase, have been structurally characterized, providing insights into their catalytic mechanisms nih.govresearchgate.net. DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, has been studied for its role in deamination and deoxygenation steps, with its mechanism involving hydrogen atom abstraction at C-3 of the sugar intermediate nih.govnih.gov. Enzymes such as DesVII (glycosyltransferase) and its partner DesVIII are essential for attaching desosamine to macrolide aglycones and exhibit significant substrate flexibility, making them valuable tools for glycodiversification oup.comresearchgate.netgenome.jppnas.orgnih.gov. Future research could focus on identifying novel enzymes involved in desosamine modification or related pathways, characterizing their substrate specificities, and engineering them for biocatalytic applications.

| Enzyme | Pathway Role | Key Characteristics/Findings | Reference |

| DesI | Aminotransferase | PLP-dependent, catalyzes equatorial amino transfer to C-4' of sugar | nih.govresearchgate.net |

| DesII | Radical SAM Enzyme | Catalyzes deamination/deoxygenation at C-4; mechanism involves hydrogen atom abstraction | nih.govnih.gov |

| DesIV | Dehydratase | Involved in C4-oxidation and C5/C6-elimination in NDP-sugar modification | nih.govnih.gov |

| DesVII | Glycosyltransferase | Attaches TDP-desosamine to macrolactone rings; exhibits broad substrate flexibility | oup.comresearchgate.netgenome.jppnas.orgnih.gov |

| DesVIII | Auxiliary Protein | Partner protein for DesVII glycosyltransferase activity | genome.jpnih.gov |

| DesR | β-Glucosidase | Involved in a secondary self-resistance mechanism; deglycosylates macrolides | acs.org |

Synergistic Approaches Combining Synthetic and Biological Methodologies in Drug Discovery

The integration of chemical synthesis with biological methodologies, often termed chemoenzymatic synthesis, offers a potent approach to generate novel macrolide analogs that would be challenging to access through either method alone. This strategy involves using engineered microorganisms or isolated enzymes in conjunction with chemically synthesized precursors or modified aglycones. For example, Streptomyces venezuelae mutants have been employed to glycosylate chemically synthesized macrolactam aglycones with engineered sugars, yielding macrolactam analogues with improved antibacterial activity and metabolic stability umich.edu. Similarly, combining chemical synthesis to create modified desosamine derivatives with biological systems can lead to macrolides with suppressed antibacterial activity but potentially useful for other biological targets capes.gov.brnih.gov. Future research in this area will likely explore novel enzyme-substrate pairings, develop more efficient cell-free enzymatic systems, and integrate advanced synthetic techniques to create complex macrolide structures with tailored pharmacological properties.

| Chemoenzymatic Strategy | Biological Component | Synthetic Component | Outcome/Application | Reference |

| Whole-cell Biotransformation | Engineered S. venezuelae strains | Chemically synthesized macrolactam aglycones | Generation of novel macrolactam analogues with improved antibacterial activity and metabolic stability | umich.edu |

| Pathway Engineering + Biotransformation | Engineered S. venezuelae strains | Chemically synthesized desosamine derivatives (e.g., fused oxazolidinones) | Creation of desosamine-modified macrolides with suppressed antibacterial activity for other targets | capes.gov.brnih.gov |

| In vitro enzymatic synthesis | Isolated glycosyltransferases (e.g., DesVII) | Unnatural sugar nucleotide precursors | Synthesis of novel macrolides with diverse sugar moieties | researchgate.net |

| Chemoenzymatic Synthesis | Thioesterase (TE) domains | Synthetic thioester mimics | Macrocyclization of peptides and polyketides | beilstein-journals.org |

Compound Names Table

β-D-Desosamine

Erythromycin

Methymycin

Narbonolide

Pikromycin

Oleandomycin

Roxithromycin

YC-17

10-deoxymethynolide

TDP-glucose

TDP-4-amino-4,6-dideoxy-D-glucose

TDP-D-olivose

TDP-D-quinovose

TDP-L-rhamnose

TDP-3-O-demethyl-D-chalcose

TDP-4-keto-6-deoxy-D-glucose

4-amino-4,6-dideoxy-L-glucose

D-mycaminose

Dimethylforosamine

Vancosamine

Mycosamine

Daunosamine

Perosamine

L-mycarose

L-rhamnose

Solithromycin

Telithromycin

Nafithromycin

Gemmacin

Chloramphenicol

Cryptophycin

Tyrocidine A

Avermectin

Amphotericin B

FK506

Epothilone

Nargenicin

Erythromycin D

Erythromycin B

Erythromycin C

Erythromycin A

Q & A

Q. What omics approaches can elucidate beta-D-Desosamine’s mode of action in bacterial systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment and proteomics (LC-MS/MS) to monitor ribosomal protein modifications. Validate findings with CRISPR-Cas9 knockouts of putative target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.